2-Carbamoyl-4-cyclopropoxybenzoic acid
Description
2-Carbamoyl-4-cyclopropoxybenzoic acid is a benzoic acid derivative characterized by a carbamoyl group at the 2-position and a cyclopropoxy substituent at the 4-position of the aromatic ring. The cyclopropoxy group introduces steric and electronic effects that influence reactivity and binding properties, while the carbamoyl moiety enhances hydrogen-bonding capabilities, making it valuable for interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-carbamoyl-4-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C11H11NO4/c12-10(13)9-5-7(16-6-1-2-6)3-4-8(9)11(14)15/h3-6H,1-2H2,(H2,12,13)(H,14,15) |
InChI Key |
JLQKOWUQMFBYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(=O)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-4-cyclopropoxybenzoic acid typically involves the introduction of the carbamoyl and cyclopropoxy groups onto a benzoic acid derivative. One common method includes the reaction of 4-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base to form 4-cyclopropoxybenzoic acid. This intermediate is then reacted with a carbamoylating agent such as urea or carbamoyl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-4-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Carbamoyl-4-cyclopropoxybenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-Carbamoyl-4-cyclopropoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional comparisons between 2-carbamoyl-4-cyclopropoxybenzoic acid and related benzoic acid derivatives:
Research Findings
Synthetic Utility :
- Unlike 2-carbamimidoylbenzoic acid, which is optimized for pyrimidine synthesis via cycloaddition reactions , this compound is less reactive in cyclization due to steric constraints from the cyclopropoxy group. This makes it more suitable for stepwise functionalization rather than one-pot syntheses.
- Comparative solubility studies in DMSO show that this compound (solubility: 12 mg/mL) is less soluble than 4-methoxybenzoic acid (solubility: 25 mg/mL), likely due to the bulky cyclopropoxy substituent.
This highlights the importance of the cyclopropoxy group in target engagement .
Thermodynamic Stability :
- Differential scanning calorimetry (DSC) data indicate that this compound has a higher melting point (218°C) compared to 4-methoxybenzoic acid (185°C), reflecting increased crystalline stability due to intermolecular hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
